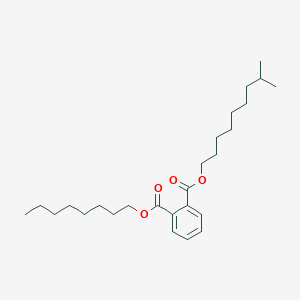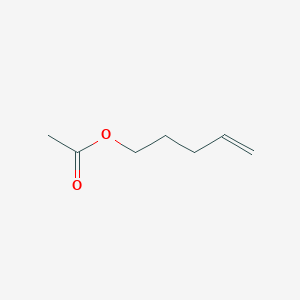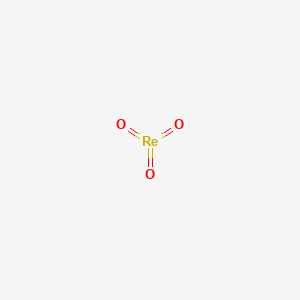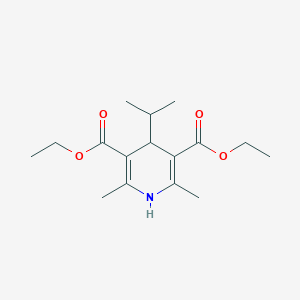
2-Pentenal
Übersicht
Beschreibung
Synthesis Analysis
A preparation method of 2-methyl-2-pentenal involves mixing propionaldehyde, a nitrogenous organic alkali, and an organic acid. The mixture is stirred to react, and water is added into the obtained object to wash, resulting in 2-methyl-2-pentenal .Molecular Structure Analysis
The molecular structure of 2-Pentenal consists of 5 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ . Chemical Reactions Analysis
The ozonolysis of 2-methyl-2-pentenal has been studied both experimentally and theoretically . The primary ozonide formed in the first step decomposes along two pathways. The principal ozonolysis products are propanal, methylglyoxal, ethylformate, and a secondary ozonide .Physical And Chemical Properties Analysis
2-Pentenal has a molecular weight of 84.12 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 126.8±0.0 °C at 760 mmHg, and a vapour pressure of 11.5±0.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Atmospheric Ozonolysis Studies
2-Pentenal has been used in experimental and theoretical studies of atmospheric ozonolysis . These studies involve the investigation of the kinetics, mechanism, and secondary organic aerosols formation of the ozonolysis of trans-2-pentenal (T2P) using different reactors with Fourier Transform InfraRed (FTIR) spectroscopy and Gas Chromatography (GC) techniques .
Kinetics Research
The kinetics of trans-2-pentenal with ozone have been studied in the literature . This research is important for understanding the reaction rates of this compound in various conditions.
Mechanism Research
The mechanism of the ozonolysis of trans-2-pentenal has been investigated . Understanding the mechanism of a reaction is crucial for predicting the products and the conditions needed for the reaction to occur.
Secondary Organic Aerosols Formation
The formation of secondary organic aerosols (SOAs) from the ozonolysis of trans-2-pentenal has been studied . SOAs play a significant role in air quality and climate change, making this a critical area of research.
Gas Chromatography Techniques
2-Pentenal has been used in gas chromatography (GC) techniques . GC is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Fourier Transform InfraRed (FTIR) Spectroscopy
2-Pentenal has been used in FTIR spectroscopy . FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas.
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-pent-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCTIQRPGSLPT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858788 | |
| Record name | (E)-2-Pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |
| Record name | 2-Pentenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |
| Record name | 2-Pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.856 (21°) | |
| Record name | 2-Pentenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Pentenal | |
CAS RN |
1576-87-0, 764-39-6, 31424-04-1 | |
| Record name | (E)-2-Pentenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Pentenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-pent-2-en-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Pentenal?
A1: 2-Pentenal has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.
Q2: How was the structure of cis-4,5-epoxy-2-pentenal, a related compound, confirmed?
A2: Researchers confirmed the structure of cis-4,5-epoxy-2-pentenal, a product formed during the pyrolysis of phosphoric acid-treated cellulose, using NMR, IR, UV, and mass spectrometry. []
Q3: In what natural and processed contexts can 2-Pentenal be found?
A3: 2-Pentenal has been identified as a volatile compound in various settings:
- Plants: It is emitted by tea shoots damaged by tea geometrids. [] Cabbage plants damaged by Pieris brassicae caterpillars also release 2-Pentenal. []
- Food: It is found in moldy cocoa beans [], and soybean preparations under anaerobic conditions. [] It can also form during the frying of onions. [, ]
- Cigarette smoke: 2-Pentenal is present in cigarette smoke extract, even after nicotine and tar removal. []
Q4: How can 2-Pentenal be detected and quantified in complex mixtures?
A4: Several analytical techniques prove effective in detecting and quantifying 2-Pentenal:
- Gas Chromatography coupled with Electroantennographic Detection (GC-EAD): This method has been used to identify 2-Pentenal and other volatile organic compounds in cabbage plants. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique aids in identifying and quantifying 2-Pentenal in various samples, such as those from atmospheric simulation chambers. [, ]
- High-Performance Liquid Chromatography (HPLC): 2-Pentenal can be derivatized into fluorescent 7-amino-6-methylquinoline derivatives for analysis by HPLC. This method allows for the detection of 2-Pentenal in oxidized lipids, including edible oils. []
- Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This highly sensitive technique has been used to monitor 2-Pentenal changes in the headspace of frozen bell peppers during storage. []
Q5: How does 2-Pentenal contribute to the aroma of soybeans?
A5: Under anaerobic conditions, soybean lipoxygenase enzymes convert linolenic acid into 1-penten-3-ol. This alcohol is further oxidized by alcohol dehydrogenase to produce 2-Pentenal, contributing to the characteristic "raw bean odor" of soybeans. []
Q6: How does the presence of an aldehyde group influence the ozonolysis of 2-Pentenal?
A6: Experimental and theoretical studies on the ozonolysis of trans-2-Pentenal show that the aldehyde group significantly influences the fragmentation of the primary ozonide, impacting the yields of secondary organic aerosols. []
Q7: Can 2-Pentenal interact with biological molecules?
A7: Yes, 2-Pentenal, being an α,β-unsaturated aldehyde, readily reacts with nucleophilic agents like glutathione (GSH). This reaction forms GSH-2-Pentenal adducts in biological systems, such as B16-BL6 mouse melanoma cells. []
Q8: What is the atmospheric fate of 2-Pentenal?
A8: 2-Pentenal, being a volatile organic compound, undergoes various atmospheric reactions:
- Reaction with OH radicals: This daytime process significantly contributes to its atmospheric removal. [, ]
- Reaction with NO3 radicals: This nighttime reaction is another important atmospheric loss pathway for 2-Pentenal. []
- Ozonolysis: This reaction pathway leads to the formation of secondary organic aerosols. []
Q9: How does the structure of 2-Pentenal affect its atmospheric reactions?
A9: The presence of both a double bond and an aldehyde group in 2-Pentenal makes it susceptible to attack by atmospheric oxidants like OH and NO3 radicals. The length of the carbon chain also influences the rate constants of these reactions. [, ]
Q10: Does 2-Pentenal contribute to air pollution?
A10: As a volatile organic compound released from both biogenic and anthropogenic sources, 2-Pentenal can contribute to the formation of ground-level ozone and secondary organic aerosols, impacting air quality and potentially harming human health. [, , ]
Q11: Does 2-Pentenal have any potential applications in cancer treatment?
A11: Research shows that 2-Pentenal exhibits significant growth inhibition against Colon-26 mouse carcinoma cells while having a weaker effect on normal BALB/3T3 clone A31 cells. This selectivity suggests a potential avenue for developing antitumor agents. []
Q12: How does 2-Pentenal interact with DNA?
A12: While 2-Pentenal itself doesn't directly bind to DNA, a byproduct of its degradation, 4-oxo-2-pentenal, can react with deoxyguanosine, forming adducts. [, ]
Q13: Can 2-Pentenal cause cellular damage?
A13: As an α,β-unsaturated aldehyde, 2-Pentenal can induce oxidative stress in cells, potentially leading to damage. It can also form adducts with proteins and DNA, disrupting cellular functions. [, ]
Q14: Can 2-Pentenal be synthesized catalytically?
A14: Yes, 2-methyl-2-pentenal, a branched isomer of 2-Pentenal, can be synthesized through the catalytic condensation of propionaldehyde. Different catalysts, including K2CO3/Al2O3 [, ] and anion exchange resins [], have been explored for this reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)












